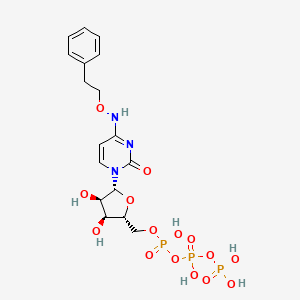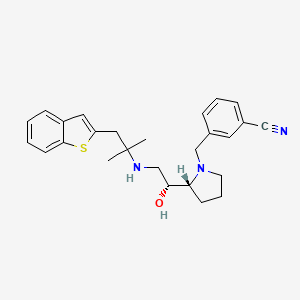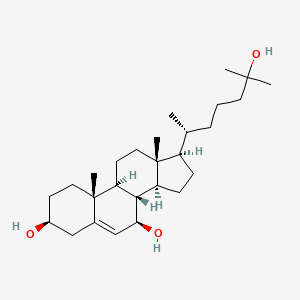![molecular formula C19H19N7O B10772722 N-[5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-methylphenyl]acetamide](/img/structure/B10772722.png)
N-[5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-methylphenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “PMID24900749C1a” is a synthetic organic molecule developed as an inhibitor of casein kinase 2 (CK2), a protein kinase involved in various cellular processes, including cell cycle regulation, apoptosis, and DNA repair . This compound has garnered significant interest due to its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “PMID24900749C1a” involves multiple steps, starting with the preparation of the core pyrazolo[1,5-a]pyrimidine structure. The key steps include:
Cyclization Reaction: Formation of the pyrazolo[1,5-a]pyrimidine core through a cyclization reaction involving appropriate precursors.
Functional Group Modifications: Introduction of functional groups such as cyano, cyclopropylamino, and acetamide groups through various substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods: Industrial production of “PMID24900749C1a” follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: “PMID24900749C1a” can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
“PMID24900749C1a” has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of casein kinase 2 and its role in various biochemical pathways.
Biology: Investigated for its effects on cellular processes such as cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers and neurodegenerative diseases due to its ability to inhibit casein kinase 2.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting casein kinase 2
Wirkmechanismus
The mechanism of action of “PMID24900749C1a” involves the inhibition of casein kinase 2. The compound binds to the active site of the enzyme, preventing its phosphorylation activity. This inhibition disrupts various cellular processes regulated by casein kinase 2, leading to effects such as cell cycle arrest and induction of apoptosis. The molecular targets and pathways involved include the regulation of key signaling pathways such as the Wnt and NF-κB pathways .
Similar Compounds:
Compound 1b: Another casein kinase 2 inhibitor with a similar pyrazolo[1,5-a]pyrimidine core structure.
Compound 2a: A derivative with modifications in the functional groups, leading to different binding affinities and selectivity profiles.
Uniqueness: “PMID24900749C1a” is unique due to its specific functional group arrangement, which confers high selectivity and potency as a casein kinase 2 inhibitor. Its ability to effectively inhibit casein kinase 2 while maintaining favorable pharmacokinetic properties makes it a valuable compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C19H19N7O |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
N-[5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-methylphenyl]acetamide |
InChI |
InChI=1S/C19H19N7O/c1-11-3-4-15(7-16(11)22-12(2)27)23-17-8-18(24-14-5-6-14)26-19(25-17)13(9-20)10-21-26/h3-4,7-8,10,14,24H,5-6H2,1-2H3,(H,22,27)(H,23,25) |
InChI-Schlüssel |
GDSQVLMYYCNAGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC2=NC3=C(C=NN3C(=C2)NC4CC4)C#N)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,2S,5R)-5-methyl-2-propan-2-yl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B10772662.png)
![5-[1-(2-(18F)fluoranylpyridin-3-yl)-5-methyltriazol-4-yl]-2-propyl-3H-isoindol-1-one](/img/structure/B10772666.png)

![3-{3-[7-methyl-2-oxo-8-(trifluoromethyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]phenyl}benzene-1-sulfonic acid](/img/structure/B10772673.png)
![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[4-[2-(1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl)propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772680.png)

![(2S)-N-[(2S,3R)-1-cyclohexyl-4,4-difluoro-3-hydroxy-4-{[(2S)-2-methylbutyl]carbamoyl}butan-2-yl]-2-[(2S)-2-[(morpholine-4-sulfonyl)amino]-3-phenylpropanamido]pent-4-enamide](/img/structure/B10772693.png)
![2-[(3S)-3-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B10772695.png)
![5-(3-(4-(2,3-Dichlorophenyl)piperidin-1-yl)propoxy)benzo[d]thiazole](/img/structure/B10772701.png)
![4-[6-[4-(4-Methylpiperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B10772709.png)
![7-[(1R,2R,3R,5S)-2-[(3R)-4-(3-chlorophenoxy)-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoic acid](/img/structure/B10772716.png)
![Benzo[c]-2,6-naphthyridin-5-amine, N-(2-chlorophenyl)-7-(1H-1,2,4-triazol-5-yl)-](/img/structure/B10772727.png)
